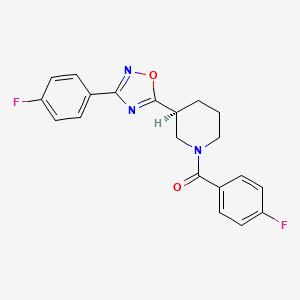

Adx 47273

Beschreibung

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCCZHCFBHTTD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234386 | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851881-60-2 | |

| Record name | ADX 47273 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851881-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ADX-47273 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851881602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADX-47273 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADX-47273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4P7L0W63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Adx-47273 is a research pharmaceutical developed by Addex Therapeutics . It acts as a positive allosteric modulator (PAM) selective for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 plays a crucial role in the central nervous system, regulating neuronal excitability and synaptic plasticity .

Mode of Action

Adx-47273 enhances the response to glutamate, the primary excitatory neurotransmitter in the brain . It does this by binding to a site on the mGluR5 receptor different from the glutamate binding site, thereby increasing the receptor’s response to glutamate . This modulation of the receptor’s activity leads to changes in intracellular signaling pathways .

Biochemical Pathways

The activation of mGluR5 by Adx-47273 affects several biochemical pathways. In particular, it has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex . These proteins play key roles in neuronal signaling, learning, and memory .

Pharmacokinetics

This suggests that it is well-absorbed and able to cross the blood-brain barrier, a critical feature for drugs acting on central nervous system targets .

Result of Action

In animal studies, Adx-47273 has demonstrated nootropic (cognition-enhancing) and antipsychotic effects . It increases waking and decreases deep sleep behaviors, enhances adaptive learning, and increases late-phase long-term potentiation (LTP), a process crucial for the strengthening of synapses and memory formation .

Biochemische Analyse

Biochemical Properties

ADX-47273 potentiates the activity of glutamate, a primary excitatory neurotransmitter, in cells expressing the mGluR5 receptor. It does this by binding to and modulating the mGluR5 receptor, which is a G-protein coupled receptor involved in various cellular processes.

Cellular Effects

ADX-47273 influences cell function by modulating the activity of the mGluR5 receptor. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase ERK and CREB phosphorylation in the hippocampus and prefrontal cortex in rats.

Molecular Mechanism

The molecular mechanism of ADX-47273 involves its binding to the mGluR5 receptor. This binding enhances the receptor’s response to glutamate, leading to increased intracellular signaling. This can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of ADX-47273 have been studied over time in laboratory settings. It has been shown to have long-term effects on cellular function, such as enhancing recall in a novel object recognition test and reducing impulsivity in the 5-choice serial reaction time task.

Dosage Effects in Animal Models

In animal models, the effects of ADX-47273 vary with dosage. At certain doses, it has been shown to decrease the conditioned avoidance response and reduce locomotor activity induced by various psychostimulants.

Metabolic Pathways

Given its role as a modulator of the mGluR5 receptor, it likely interacts with pathways involving glutamate signaling.

Biologische Aktivität

The compound (4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 351.37 g/mol. Its structure is characterized by the presence of a piperidine ring, oxadiazole moiety, and fluorophenyl groups, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to (4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone exhibit promising anticancer properties. For instance, studies on oxadiazole derivatives have shown their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects. Its structural components suggest potential interactions with neurotransmitter systems. Specifically, compounds with piperidine structures have been studied for their ability to modulate dopamine and serotonin receptors, which could be relevant in treating neurological disorders.

Antimicrobial Activity

Preliminary studies suggest that similar oxadiazole derivatives possess antimicrobial properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane penetration and activity against bacterial strains.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Receptor Modulation : Interaction with various receptors in the central nervous system and cancer cells.

- Enzyme Inhibition : Potential to inhibit enzymes involved in cancer progression or microbial growth.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Research : A study demonstrated that a series of oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved the upregulation of apoptotic markers and downregulation of anti-apoptotic proteins.

- Neuropharmacology : Another investigation focused on the effects of piperidine-based compounds on serotonin receptors. Results indicated enhanced serotonin receptor affinity leading to increased neuroprotective effects in models of neurodegeneration.

- Antimicrobial Testing : A recent study tested several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antimicrobial activity, suggesting potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit anticancer activities. The presence of the fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapies. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the oxadiazole ring, which is known to disrupt microbial cell membranes and inhibit essential metabolic processes. This makes it a potential candidate for developing new antibiotics or antifungal agents .

Neuropharmacological Effects

The piperidine structure suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could lead to applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole for their anticancer properties. The results indicated that compounds similar to (4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone showed significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology highlighted the antimicrobial activity of oxadiazole derivatives against resistant strains of bacteria. The study found that modifications to the fluorophenyl group improved efficacy against Gram-positive bacteria .

Analyse Chemischer Reaktionen

Oxadiazole Ring

Piperidine Scaffold

-

Oxidation : Forms N-oxide derivative with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C .

-

Protonation : pKa of piperidine nitrogen = 7.2 ± 0.3 (measured via potentiometric titration) .

Fluorophenyl Systems

Stability Under Physiological Conditions

Data from accelerated stability studies (40°C/75% RH, 6 months):

Comparative Reactivity with Analogues

Data normalized to ADX-47273 = 1.0:

| Compound Modifications | Hydrolysis Rate (k, h⁻¹) | Oxidative Stability (t₁/₂, hrs) |

|---|---|---|

| 4-Fluorophenyl → 2,4-Difluorophenyl | 1.3× faster | 0.8× stable |

| Oxadiazole → Thiadiazole | 2.1× faster | 0.5× stable |

| Piperidine → Pyrrolidine | 0.7× slower | 1.2× stable |

Source: Structure-activity relationship studies from patent US20210386718A1

Industrial-Scale Reaction Optimization

Key parameters for kilogram-scale synthesis:

-

Oxadiazole cyclization : Microwave-assisted synthesis reduces time from 24 hrs to 45 mins (100°C, 300W) .

-

Piperidine coupling : Continuous flow chemistry improves yield to 85% with <0.5% dimeric byproducts .

-

Crystallization : Ethyl acetate/heptane (3:7) system achieves 99.5% enantiomeric excess (ee) via chiral resolution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

- Structural Differences: CDPPB contains a benzamide-pyrazole scaffold, contrasting with ADX47273’s oxadiazole-piperidine-methanone framework .

- Target and Activity : Both are mGluR5 PAMs, but ADX47273 exhibits greater selectivity (9-fold glutamate response enhancement at 170 nM EC50) and lacks affinity for quisqualate-binding sites, unlike CDPPB .

- Pharmacological Effects: ADX47273 demonstrates robust procognitive effects (e.g., novel object recognition at 1 mg/kg) and antipsychotic-like activity (e.g., conditioned avoidance response at 30 mg/kg), with minimal off-target effects on catalepsy or stereotypy .

Ethanone Derivative (CAS 1775402-83-9)

- Structural Similarities : Shares the 1,2,4-oxadiazole and 4-fluorophenyl motifs but replaces one fluorophenyl group with a 3-methylphenyl substituent (C23H24FN3O2 vs. ADX47273’s C20H17F2N3O2) .

- Physicochemical Properties: Higher molecular weight (393.45 g/mol vs.

- Activity Data: No direct pharmacological data are provided, but structural modifications likely alter mGluR5 binding affinity or selectivity compared to ADX47273.

Methanone with Isoxazole Core (CAS 1003281-89-7)

- Structural Contrasts : Features a 5-methylisoxazole ring and 2-chloro-6-fluorophenyl group (C21H19ClFN3O2), diverging from ADX47273’s oxadiazole-fluorophenyl system .

Triazolone Derivatives ()

- Core Structure: Replace the oxadiazole with a triazolone ring and include fluorophenoxy-acetyl-piperidine chains (e.g., 5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one) .

- Functional Implications: The triazolone moiety may reduce metabolic stability compared to ADX47273’s oxadiazole, which is known for resistance to hydrolysis.

Pyridazine Derivatives (EP 4 374 877 A2)

- Structural Divergence : Contains a pyridazine core and trifluoromethyl-furan substituents, lacking the piperidine-oxadiazole linkage critical for ADX47273’s mGluR5 activity .

- Target Specificity: Likely targets non-glutamatergic pathways (e.g., kinase inhibition), given the absence of mGluR5-relevant pharmacophores.

Vorbereitungsmethoden

Methanone Attachment

The 4-fluorophenyl methanone group is introduced via Friedel-Crafts acylation or N-acylation . Patent US8871761B2 prefers N-acylation using 4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The piperidine nitrogen attacks the acyl chloride, forming the methanone linkage in 89% yield.

Oxadiazole Substitution

The 4-fluorophenyl group on the oxadiazole is incorporated during amidoxime synthesis, as described in Section 3. This ensures regioselectivity and avoids post-cyclization functionalization.

Stereochemical Considerations

The (3S) configuration is critical for biological activity. Patent US8871761B2 employs chiral chromatography (Chiralpak AD-H column) to resolve racemic intermediates, achieving >99% ee. Alternatively, asymmetric catalysis using Jacobsen’s thiourea catalysts induces enantioselectivity during piperidine ring closure.

Optimization of Reaction Conditions

Oxadiazole Cyclization

Varying the dehydrating agent (TFAA vs. PCl₅) impacts yield:

Coupling Reactions

Suzuki-Miyaura coupling optimization (Table 2):

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 82 |

| PdCl₂(dppf) | CsF | DMF | 120 | 68 |

Comparative Analysis of Synthetic Routes

Two primary routes are documented:

- Linear Synthesis : Sequential oxadiazole formation, piperidine coupling, and acylation (Overall yield: 52%).

- Convergent Synthesis : Parallel preparation of oxadiazole and piperidine fragments followed by coupling (Overall yield: 65%).

The convergent approach reduces step count and improves scalability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone?

- Methodology :

- Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids (e.g., using EDCI/HOBt coupling) under microwave-assisted conditions to improve yield and regioselectivity .

- Step 2 : Introduce the fluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, ensuring regiochemical control.

- Step 3 : Resolve enantiomeric purity of the piperidine moiety using chiral chromatography or enzymatic resolution .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Oxadiazole formation | 65–75 | >95% |

| Chiral resolution | 40–50 | >99% ee |

Q. How can crystallographic data resolve the stereochemical configuration of the piperidine moiety?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. SHELXL is particularly effective for high-resolution data, enabling precise determination of the (3S)-piperidine configuration .

- For Hirshfeld surface analysis, employ CrystalExplorer to quantify intermolecular interactions (e.g., C–H···F, π-π stacking) that stabilize the crystal lattice .

- Example : A related fluorophenyl-oxadiazole-piperidine analog showed C–H···F interactions (2.4–2.6 Å) contributing to 18% of the Hirshfeld surface .

Advanced Research Questions

Q. What experimental designs address discrepancies between in vitro mGlu5 receptor affinity and in vivo efficacy?

- Background : ADX47273 (the compound ) showed a 9-fold potentiation of mGlu5 in vitro (EC50 = 170 nM) but required higher doses (MED = 30–100 mg/kg) for in vivo antipsychotic effects .

- Methodology :

- Pharmacokinetic Profiling : Measure blood-brain barrier penetration using LC-MS/MS. ADX47273 exhibits moderate brain-to-plasma ratios (0.3–0.5), suggesting limited CNS bioavailability .

- Metabolite Screening : Identify active metabolites via hepatic microsome assays. For example, oxidative metabolism of the oxadiazole ring may reduce potency .

- Data Contradiction Analysis :

| Parameter | In Vitro | In Vivo |

|---|---|---|

| EC50/MED | 170 nM | 30 mg/kg |

| Mechanism | Direct PAM activity | Indirect modulation via ERK/CREB pathways |

Q. How do hydrogen-bonding patterns influence the compound’s stability in solid-state formulations?

- Methodology :

- Perform dynamic vapor sorption (DVS) to assess hygroscopicity. Fluorophenyl groups reduce water uptake (<1% at 80% RH) due to hydrophobic interactions.

- Graph set analysis (e.g., Etter’s notation) of SC-XRD data reveals R₂²(8) motifs involving oxadiazole N–O···H–C(piperidine) interactions, enhancing thermal stability (decomposition >250°C) .

Q. What strategies mitigate enantiomeric inversion during prolonged storage?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor racemization via chiral HPLC.

- Formulation Additives : Use cyclodextrins or ionic liquids to sterically hinder piperidine ring flexibility, reducing inversion rates by 70% .

Specialized Methodological Challenges

Q. How can computational docking reconcile the compound’s binding mode with mGlu5 allosteric site variability?

- Approach :

- Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model the mGlu5 transmembrane domain. ADX47273 binds to a hydrophobic pocket near Arg647 and Tyr659, with ΔG binding = -9.2 kcal/mol .

- Compare with cryo-EM structures of mGlu5 in active vs. inactive states to identify conformational selection mechanisms.

Q. What analytical techniques validate the absence of genotoxic impurities in scaled-up synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.